molecular formula C9H9ClO3 B1352053 2-Phenoxyethyl chloroformate CAS No. 34743-87-8

2-Phenoxyethyl chloroformate

Cat. No. B1352053
CAS RN: 34743-87-8
M. Wt: 200.62 g/mol
InChI Key: GQGPDDREGSRIRX-UHFFFAOYSA-N
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Description

2-Phenoxyethyl chloroformate is an organic compound primarily used in the production of various chemicals and pharmaceutical intermediates . It is a colorless liquid with a pungent odor and is highly reactive due to the presence of an unstable chloroformate group .


Molecular Structure Analysis

The molecular formula of 2-Phenoxyethyl chloroformate is C9H9ClO3 . It has a molecular weight of 200.62 g/mol . The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Chemical Reactions Analysis

The reactivity of 2-Phenoxyethyl chloroformate has been studied in the context of synthetic opioids . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .


Physical And Chemical Properties Analysis

2-Phenoxyethyl chloroformate has a molecular weight of 200.62 g/mol . It has a computed XLogP3-AA of 2.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 . The compound has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

  • Analytical Chemistry Applications :

    • Derivatization of Phenols : 2-Phenoxyethyl chloroformate has been used in derivatization of phenols for improved analysis. Zhang et al. (2005) synthesized a novel fluorescence labeling reagent, 2-(9-Carbazole)-ethyl-chloroformate (CEOC), for derivatizing phenols, which was successfully applied in the analysis of phenols in printing ink by high-performance liquid chromatography (Zhang et al., 2005).
  • Environmental Chemistry Applications :

    • Adsorption Studies : In the study of adsorption of substituted phenols on activated carbon fibers, Liu et al. (2010) investigated the adsorption capacities and mechanisms, which are essential for understanding the environmental fate of phenolic compounds (Liu et al., 2010).
    • Electrochemical Degradation of Phenol : Iniesta et al. (2001) described an electrochemical method for degrading biorefractory solutions with high phenol content, highlighting the potential of electrochemical approaches in wastewater treatment (Iniesta et al., 2001).
  • Chemical Engineering Applications :

    • Chloroform and Chloral Hydrate Formation Studies : Gan et al. (2019) explored the formation of chloroform and chloral hydrate from phenolic compounds during chlorination, which is crucial for understanding the formation of disinfection by-products in water treatment (Gan et al., 2019).
    • Phenolic Compounds Chlorination Kinetics : Gallard and Gunten (2002) investigated the kinetics of chlorination of phenolic compounds and the formation of chloroform, providing insights into the reaction mechanisms in water disinfection processes (Gallard & Gunten, 2002).
  • Materials Science Applications :

    • Polymer Solvent Studies : In the field of materials science, Chang et al. (2004) examined the use of solvents like chloroform for poly(3-hexylthiophene) transistors, highlighting the impact of solvent properties on the performance of electronic materials (Chang et al., 2004).
  • Pharmaceutical Chemistry Applications :

    • Chiral Separation in Pharmaceuticals : Lv et al. (2018) used pH-zone-refining countercurrent chromatography for the chiral separation of β-adrenergic blocking agents, a method important in the pharmaceutical industry for separating enantiomers (Lv et al., 2018).

Safety And Hazards

When handling 2-Phenoxyethyl chloroformate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future outlook for the 2-Phenoxyethyl chloroformate market is optimistic, driven by the increasing demand for specialty chemicals across various industries . The growth in the pharmaceutical sector, coupled with the rising need for agrochemicals, is expected to propel the demand for this compound .

properties

IUPAC Name

2-phenoxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGPDDREGSRIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188298
Record name 2-Phenoxyethyl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethyl chloroformate

CAS RN

34743-87-8
Record name 2-Phenoxyethyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34743-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Phenoxyethyl chloroformate
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Record name 2-Phenoxyethyl chloroformate
Source EPA DSSTox
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Record name 2-phenoxyethyl chloroformate
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